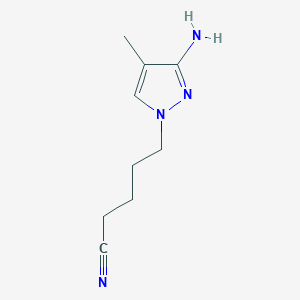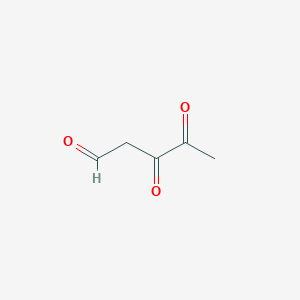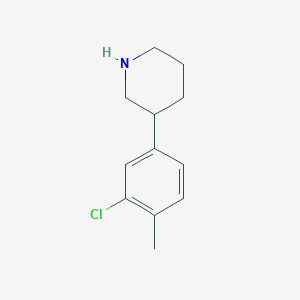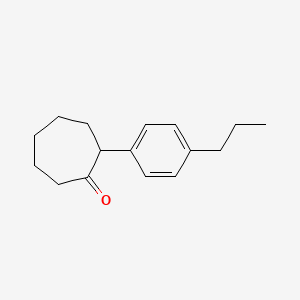
1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(pyrrolidin-3-yl)-1H-imidazole hydrochloride is a chemical compound that features a pyrrolidine ring attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the imidazole ring.
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or imidazole rings are substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation Products: N-oxide derivatives of the pyrrolidine ring.
Reduction Products: Dihydroimidazole derivatives.
Substitution Products: Various substituted imidazole and pyrrolidine derivatives.
Applications De Recherche Scientifique
1-Methyl-4-(pyrrolidin-3-yl)-1H-imidazole hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride
- 1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrrole hydrochloride
- 1-Methyl-4-(pyrrolidin-3-yl)-1H-triazole hydrochloride
Uniqueness: 1-Methyl-4-(pyrrolidin-3-yl)-1H-imidazole hydrochloride is unique due to its specific ring structure and the presence of both imidazole and pyrrolidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H14ClN3 |
|---|---|
Poids moléculaire |
187.67 g/mol |
Nom IUPAC |
1-methyl-4-pyrrolidin-3-ylimidazole;hydrochloride |
InChI |
InChI=1S/C8H13N3.ClH/c1-11-5-8(10-6-11)7-2-3-9-4-7;/h5-7,9H,2-4H2,1H3;1H |
Clé InChI |
XYAHUPHJMBTZCF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1)C2CCNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13531458.png)




![3-Benzyl-6$l^{6}-thia-3-azabicyclo[3.2.1]octane-6,6,8-trione](/img/structure/B13531490.png)


![1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine](/img/structure/B13531510.png)

![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenylsulfurofluoridate](/img/structure/B13531517.png)

